molecular formula C23H19N3O2S B12444944 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B12444944
M. Wt: 401.5 g/mol
InChI Key: HPLWGIUIWFKPOK-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves several steps. One common synthetic route starts with phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions. The intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and aniline derivatives to afford the final product .

Chemical Reactions Analysis

2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the enzyme’s active site, preventing its normal function. Molecular docking studies have shown that the compound exhibits strong binding affinity to the target protein, which is crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar compounds to 2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide include other oxadiazole derivatives such as:

  • 5-phenyl-1,3,4-oxadiazole-2-thione
  • 5-benzyl-1,3,4-oxadiazole-2-thione
  • 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy)phthalonitrile

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its benzylsulfanyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H19N3O2S/c27-21(16-29-15-17-7-3-1-4-8-17)24-20-13-11-19(12-14-20)23-26-25-22(28-23)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,24,27)

InChI Key

HPLWGIUIWFKPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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